molecular formula C12H21NO2 B13571460 Ethyl decahydroquinoline-2-carboxylate

Ethyl decahydroquinoline-2-carboxylate

Cat. No.: B13571460
M. Wt: 211.30 g/mol
InChI Key: WGXQJCFTGHCJJL-UHFFFAOYSA-N
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Description

Ethyl Decahydroquinoline-2-carboxylate (CAS 5670-46-2) is a saturated quinoline derivative with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is characterized by its fully hydrogenated decahydroquinoline ring system, which confers significant rigidity and saturation. The molecule features a carboxylate ester functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. It is often utilized as a precursor or intermediate in the design and synthesis of more complex molecules, particularly in the exploration of pharmacologically active compounds. Its fully reduced structure makes it a subject of interest in stereochemical studies and in the development of compounds that interact with biological systems in a more flexible, three-dimensional space compared to planar aromatic systems. The product requires cold-chain transportation for stability and is intended for use in a controlled laboratory environment by qualified researchers only . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Important Notice: This product is intended for research purposes only. It is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h9-11,13H,2-8H2,1H3

InChI Key

WGXQJCFTGHCJJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2CCCCC2N1

Origin of Product

United States

Synthetic Methodologies for Ethyl Decahydroquinoline 2 Carboxylate and Analogues

Classical Approaches to the Decahydroquinoline (B1201275) Core

Traditional methods for constructing the saturated bicyclic decahydroquinoline system often rely on the complete reduction of aromatic quinoline (B57606) precursors or on ring-closing reactions of appropriately functionalized acyclic or monocyclic starting materials.

Catalytic Hydrogenation Strategies for Quinoline-2-carboxylic Acid Precursors

One of the most direct methods for synthesizing the decahydroquinoline core is the catalytic hydrogenation of a quinoline derivative. This approach involves the reduction of both the pyridine (B92270) and benzene (B151609) rings of the quinoline system. For the synthesis of decahydroquinoline-2-carboxylic acid, a direct precursor to its ethyl ester, quinoline-2-carboxylic acid can be subjected to hydrogenation. prepchem.com

A typical procedure involves the use of a platinum-based catalyst, such as platinum dioxide (PtO₂), also known as Adams' catalyst. prepchem.com The reaction is generally carried out in a solvent like glacial acetic acid under a pressurized hydrogen atmosphere. prepchem.com The complete saturation of the quinoline ring system under these conditions affords decahydroquinoline-2-carboxylic acid, which can then be esterified to yield the target ethyl ester. prepchem.com While effective for producing the saturated core, this method often results in a mixture of stereoisomers due to the formation of multiple new chiral centers during the reduction process. The catalytic reduction of quinolines with H₂ gas to yield 1,2,3,4-tetrahydroquinolines is a key transformation for accessing building blocks used in pharmaceuticals. nih.gov Various heterogeneous catalysts, including those based on cobalt, are suitable for the hydrogenation of N-heteroarenes. nih.gov

Table 1: Example of Catalytic Hydrogenation for Decahydroquinoline Synthesis This table is interactive and can be sorted by clicking on the headers.

Starting Material Catalyst Solvent H₂ Pressure Product Yield Reference
Quinoline-2-carboxylic acid PtO₂ (Adams' catalyst) Glacial Acetic Acid 51.7 psia Decahydroquinoline-2-carboxylic acid 74% prepchem.com

Ring-Closing Reactions for Constructing the Decahydroquinoline System

Ring-closing reactions provide an alternative pathway to the decahydroquinoline skeleton, building the heterocyclic system from less complex precursors. These methods can offer greater control over substitution patterns.

One such strategy is the intramolecular nitrile oxide cycloaddition (INOC) reaction, which has been successfully utilized to create the cis-decahydroquinoline (B84933) ring system. scispace.com This process involves the [3+2] cycloaddition of a nitrile oxide with an alkene tethered to the same molecule, forming an isoxazoline (B3343090) ring which is subsequently cleaved to reveal the desired bicyclic amine structure.

Another modern approach involves ring-closing metathesis. For instance, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes has been developed for the synthesis of 1,2-dihydroquinolines. nih.govnih.gov While this method directly yields a partially saturated system, subsequent reduction steps can lead to the fully saturated decahydroquinoline core. nih.govnih.gov This type of reaction demonstrates the utility of building the heterocyclic ring through carbon-carbon bond formation, offering a different strategic approach compared to the reduction of a pre-existing aromatic system. nih.gov

Advanced Stereoselective Synthesis of Decahydroquinoline Derivatives

Given the stereochemical complexity of the decahydroquinoline system, which can possess up to four chiral centers at the ring fusion and substitution points, the development of stereoselective synthetic methods is of paramount importance. These advanced strategies aim to control the relative and absolute configuration of the final product.

Enantioselective and Diastereoselective Routes to Substituted Decahydroquinolines

Significant progress has been made in the enantioselective and diastereoselective synthesis of decahydroquinolines, often employing chiral auxiliaries or catalysts to direct the stereochemical outcome of key reactions.

A powerful strategy involves the use of enantiopure phenylglycinol as a chiral auxiliary. For example, a practical synthetic route to enantiopure 6-substituted cis-decahydroquinolines starts from 4-substituted cyclohexanones. nih.gov The key steps in this sequence are a stereoselective cyclocondensation of an unsaturated δ-keto ester derivative with (R)-phenylglycinol, followed by a stereoselective hydrogenation of the resulting tricyclic oxazoloquinolone lactams. nih.govbohrium.com This approach allows for the controlled construction of multiple stereocenters. Similarly, (R)-phenylglycinol-derived perhydrooxazoloquinolines provide stereoselective access to angularly substituted enantiopure decahydroquinolines (DHQs). nih.gov

Another advanced approach is the highly stereoselective vinylogous Mukaiyama-Mannich reaction (VMMR), which has been used to establish the initial two stereogenic centers at the ring fusion with excellent diastereo- and enantiocontrol in the synthesis of decahydroquinoline alkaloids. researchgate.net Subsequent transformations, such as alkyne cyclization and enamine reduction, establish the final cis-configuration of the decahydroquinoline backbone. researchgate.net

Table 2: Examples of Stereoselective Decahydroquinoline Synthesis Strategies This table is interactive and can be sorted by clicking on the headers.

Method Key Step Chiral Influence Stereochemical Outcome Reference
Chiral Auxiliary Approach Stereoselective cyclocondensation & hydrogenation (R)-Phenylglycinol Enantiopure 6-substituted cis-decahydroquinolines nih.gov
Vinylogous Mukaiyama-Mannich Reaction (VMMR) Vinylogous Mukaiyama-Mannich reaction Chiral catalyst (not specified in snippet) Excellent diastereo- and enantiocontrol at ring fusion researchgate.net
Perhydrooxazoloquinoline Platform Reaction with Michael acceptors (R)-Phenylglycinol derivative cis- or trans-DHQs with C4a all-carbon quaternary stereocenter nih.gov

Organocatalytic and Metal-Catalyzed Transformations

Modern catalysis, including both organocatalysis and metal catalysis, has opened new avenues for the efficient and selective synthesis of complex heterocyclic systems like decahydroquinolines.

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. Tandem, or cascade, reactions are particularly attractive as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving efficiency.

In the context of quinoline synthesis, organocatalytic tandem procedures have been developed to afford highly functionalized and stereochemically defined products. For instance, an enantio- and diastereoselective organocatalytic intramolecular aza-Henry (nitro-Mannich) reaction has been developed. researchgate.net This reaction, mediated by a bifunctional tertiary amine-thiourea catalyst, produces trans-2-aryl-3-nitro-tetrahydroquinolines in high yields and good enantioselectivities. researchgate.net Although this yields a tetrahydroquinoline, it demonstrates the power of organocatalytic cascades to set key stereocenters that could be carried forward to a decahydroquinoline system upon reduction. Another example is the organocatalytic oxidative enamine catalysis and hydride transfer/ring closure reaction cascade, which produces ring-fused tetrahydroquinoline derivatives with high levels of diastereoselectivity. iaea.org These examples highlight the potential of organocatalytic tandem reactions to construct the core structure of substituted quinolines with significant stereocontrol, representing a promising strategy for accessing precursors to ethyl decahydroquinoline-2-carboxylate and its analogues.

Aza-Prins Cyclizations and Their Application

The aza-Prins cyclization is a powerful acid-catalyzed reaction for the formation of nitrogen-containing heterocycles, including the piperidine (B6355638) ring which forms the core of the decahydroquinoline system. mdpi.comacs.orgrsc.org This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. mdpi.com The process is initiated by the formation of an N-acyliminium ion, which then undergoes an intramolecular attack by the alkene, leading to the formation of the heterocyclic ring. acs.org

The stereochemical outcome of the aza-Prins cyclization can often be controlled, leading to the diastereoselective synthesis of substituted piperidines. researchgate.net For instance, the reaction can be designed to produce specific stereoisomers by carefully selecting the starting materials and reaction conditions. This methodology has been successfully applied to the synthesis of a variety of functionalized piperidines and related fused systems. acs.orgresearchgate.net While direct synthesis of this compound via this method is not extensively documented, the principles can be applied to appropriately substituted homoallylic amine precursors to construct the decahydroquinoline framework with an ester functionality at the 2-position.

Key features of the aza-Prins cyclization in the synthesis of piperidine derivatives are summarized in the table below.

Catalyst/PromoterSubstratesProduct TypeDiastereoselectivityYield (%)
Triflic acidHomopropargyl amides and aldehydesTfO-substituted pyrrolidinesE-selectiveGood
Acetic acido-formyl carbamates and homoallylaminesFused tricyclic piperidinesExcellentGood
Iron(III) salts1-Amino-3-triphenylsilyl-4-pentenes and aldehydesTetrahydroazepines-Good
Michael-type Conjugate Additions and Intramolecular Aldol (B89426) Cyclizations

A common and effective strategy for the construction of the decahydroquinoline skeleton involves a sequence of Michael-type conjugate addition followed by an intramolecular aldol cyclization. researchgate.net This tandem reaction cascade allows for the formation of the bicyclic system with a high degree of stereocontrol. The synthesis of decahydroquinoline-type poison-frog alkaloids has been achieved using this methodology, starting from chiral precursors to ensure the desired stereochemistry in the final product. researchgate.net

The process typically begins with the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which sets one or more stereocenters. The resulting intermediate is then induced to undergo an intramolecular aldol condensation to form the second ring of the decahydroquinoline system. researchgate.net The stereochemical outcome of both the Michael addition and the aldol cyclization can be influenced by the choice of reagents, catalysts, and reaction conditions, allowing for the selective synthesis of different diastereomers. researchgate.net

The following table provides representative examples of this cascade reaction in the synthesis of related heterocyclic systems.

Michael AcceptorNucleophileCyclization ConditionProductDiastereoselectivity
α,β-unsaturated 7-azaindoline amide2-mercaptobenzaldehydeChiral bifunctional amine-squaramideThiochromansHigh
α,β-unsaturated carbonyl compoundAmineBase-promotedN-substituted pyrrolidone-
Substituted ethyl coumarinatesSodium alkoxideBaseCoumarins-
Vinylogous Mukaiyama-Mannich Reactions in Stereochemical Control

The vinylogous Mukaiyama-Mannich reaction is a powerful tool for the stereoselective synthesis of functionalized nitrogen heterocycles. nih.govnih.govresearchgate.net This reaction involves the addition of a silyl (B83357) enol ether to an imine, catalyzed by a Lewis acid, to form a δ-amino carbonyl compound. nih.gov The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective and diastereoselective, providing access to optically active piperidine and decahydroquinoline derivatives. nih.gov

This methodology has been successfully employed in the synthesis of various alkaloids and other biologically active molecules. nih.gov For the synthesis of this compound analogues, a suitably substituted silyl dienolate can be reacted with a cyclic imine or iminium ion precursor. The stereochemistry of the newly formed stereocenters can be controlled by the facial selectivity of the nucleophilic attack on the imine, which is influenced by the chiral catalyst or the inherent stereochemistry of the reactants. nih.gov

The table below illustrates the utility of the vinylogous Mukaiyama-Mannich reaction in the synthesis of functionalized heterocycles.

Silyl Dienolate SourceImine/Iminium Ion SourceCatalyst/PromoterProductStereoselectivityYield (%)
Pyrrole-based silyl dienolatesAlkyl-substituted aldehydesSilver(I)/chiral ligandVicinal diamino carbonyl compoundsHigh anti-selectivityHigh
2-(tert-butyldimethylsilyloxy)furan(R(S))- or (S(S))-t-BS-imines-5-aminoalkylbutenolidesanti/syn up to 97:375-87
Furan and pyrrole (B145914) based dienoxy silanesα-fluoroalkyl sulfinyl imines-Amino fluoroalkyl γ-butenolide/butyrolactamHigh anti-selectivity-
Palladium-Catalyzed Cycloisomerization Sequences

Palladium-catalyzed cycloisomerization reactions have emerged as a versatile and atom-economical method for the construction of a wide range of cyclic and heterocyclic compounds. nih.govresearchgate.netnih.govrsc.org These reactions typically involve the intramolecular reaction of enynes or dienes, leading to the formation of complex polycyclic systems in a single step. rsc.org

In the context of decahydroquinoline synthesis, a palladium catalyst can facilitate the cyclization of a suitably functionalized acyclic precursor containing both an alkene and an alkyne moiety. The reaction proceeds through a series of organometallic intermediates, and the regioselectivity and stereoselectivity of the cyclization can often be controlled by the choice of ligands and reaction conditions. nih.gov This methodology can be employed to construct the quinoline core, which can subsequently be reduced to the desired decahydroquinoline scaffold. nih.gov

Examples of palladium-catalyzed cycloisomerization for the synthesis of nitrogen heterocycles are shown in the table below.

SubstrateCatalyst SystemProduct
o-Alkenylanilines and AlkynesPdCl2/PPh3/Cu(TFA)2·xH2O2,3-disubstituted quinolines
2-EthynylbiarylsPalladium catalyst with weak acid9-Methylidene fluorenes
o-aminocinnamonitriles with arylhydrazinesPd(Cl)2 with TFAQuinolines
Electro- and Nickel-Dual Catalyzed Decarboxylative Cross-Coupling Reactions of Carboxylates

Modern synthetic methods, such as dual electro- and nickel-catalyzed decarboxylative cross-coupling reactions, offer novel approaches for the functionalization of heterocyclic systems. researchgate.netchemrxiv.orgnih.govacs.org While not a primary method for the construction of the decahydroquinoline ring itself, this technique is highly valuable for the derivatization of pre-formed scaffolds. chemrxiv.org

This methodology allows for the coupling of carboxylic acid derivatives with various partners through the extrusion of carbon dioxide. chemrxiv.org For instance, a carboxylic acid group on the decahydroquinoline skeleton could be replaced with an alkyl, aryl, or other functional group. This reaction is particularly useful for late-stage functionalization in the synthesis of complex molecules. chemrxiv.org The use of nickel catalysis in combination with electrochemistry provides a mild and efficient way to generate radical intermediates from carboxylic acids, which can then participate in cross-coupling reactions. researchgate.net

Divergent Synthetic Strategies for Decahydroquinoline Scaffold Generation

Divergent synthesis provides an efficient route to a variety of structurally diverse compounds from a common intermediate. nih.govfigshare.comnih.govresearchgate.netbwise.kr This approach is particularly valuable in the synthesis of natural product analogues and for the construction of compound libraries for drug discovery. For the decahydroquinoline scaffold, divergent strategies allow for the synthesis of various stereoisomers and substituted derivatives from a single precursor. figshare.com

A typical divergent synthesis of decahydroquinolines might involve the creation of a key intermediate that possesses multiple reaction sites. nih.gov By selectively reacting these sites under different conditions, a range of different decahydroquinoline analogues can be produced. For example, a common intermediate can be subjected to different cyclization conditions to yield both cis- and trans-fused decahydroquinoline systems. figshare.com Furthermore, functional groups on the intermediate can be manipulated to introduce a variety of substituents at different positions on the scaffold. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the secondary amine within the ring and the ethyl ester at the 2-position. These functional groups allow for a wide range of derivatization reactions to produce a library of analogues with diverse properties.

The secondary amine can undergo N-alkylation, N-acylation, or N-arylation to introduce various substituents on the nitrogen atom. These modifications can significantly impact the biological activity and physical properties of the molecule. For example, N-acylation with different acid chlorides or anhydrides would yield a series of amides, while reductive amination with aldehydes or ketones would provide N-alkylated derivatives.

The ethyl ester at the 2-position is also amenable to a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups. The ester can also be reduced to the corresponding primary alcohol, which can serve as a handle for further functionalization, such as etherification or oxidation. The combination of modifications at both the nitrogen and the ester group allows for the creation of a vast array of structurally diverse decahydroquinoline derivatives.

Ester Modifications and Transesterification Reactions

The ethyl ester functionality at the C-2 position of the decahydroquinoline ring is a prime site for modification. Transesterification is a fundamental and widely employed reaction for converting one ester into another and represents a direct method for diversifying the ester group in this compound. This process involves the exchange of the ethyl group with another alkyl or aryl group from a corresponding alcohol, typically in the presence of a catalyst. masterorganicchemistry.com

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : Bases, such as sodium or potassium alkoxides, can also catalyze the reaction. The mechanism proceeds through nucleophilic acyl substitution, where the incoming alkoxide attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the original ethoxide group. masterorganicchemistry.com

A variety of catalysts have been developed to facilitate transesterification under mild conditions, including N-heterocyclic carbenes (NHCs), zinc clusters, and scandium(III) triflate (Sc(OTf)₃), which offer tolerance to various functional groups. organic-chemistry.org For instance, reacting this compound with methanol, isopropanol, or benzyl (B1604629) alcohol under appropriate catalytic conditions would yield the corresponding methyl, isopropyl, or benzyl esters, respectively.

Table 1: Examples of Transesterification Reactions for this compound
Reactant AlcoholResulting Ester ProductTypical Catalyst Type
Methanol (CH₃OH)Mthis compoundAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)
Isopropanol ((CH₃)₂CHOH)Isopropyl decahydroquinoline-2-carboxylateAcid (e.g., Sc(OTf)₃)
Benzyl alcohol (C₆H₅CH₂OH)Benzyl decahydroquinoline-2-carboxylateAcid or Base
Allyl alcohol (CH₂=CHCH₂OH)Allyl decahydroquinoline-2-carboxylateAcid (e.g., TsOH)

Nitrogen Atom Functionalization and N-Alkylation Studies

The secondary amine within the decahydroquinoline ring system is another key site for synthetic modification. Functionalization of this nitrogen atom, particularly through N-alkylation, can significantly alter the steric and electronic properties of the molecule. N-alkylation is commonly achieved by treating the parent amine with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base to neutralize the acid generated during the reaction. acsgcipr.org

Research on the conformational equilibrium of N-substituted cis-decahydroquinolines has demonstrated the successful introduction of various alkyl groups. Studies have shown that N-alkylation with groups like methyl, ethyl, and trifluoroethyl can influence the conformational preference of the decahydroquinoline ring system. rsc.org For example, the reaction of this compound with methyl iodide in the presence of a non-nucleophilic base like potassium carbonate would yield N-methyl this compound. More complex alkyl groups can be introduced using corresponding alkyl bromides or triflates.

Alternative methods for N-alkylation include reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, or borrowing hydrogen catalysis, which utilizes alcohols as alkylating agents with a transition metal catalyst. nih.gov These methods provide access to a wide array of N-substituted analogues.

Table 2: Representative N-Alkylation Reactions
Alkylating AgentBase/ConditionsN-Functionalized Product
Methyl iodide (CH₃I)K₂CO₃Ethyl 1-methyldecahydroquinoline-2-carboxylate
Ethyl bromide (CH₃CH₂Br)Diisopropylethylamine (DIPEA)Ethyl 1-ethyldecahydroquinoline-2-carboxylate
Benzyl bromide (C₆H₅CH₂Br)K₂CO₃Ethyl 1-benzyldecahydroquinoline-2-carboxylate
Acetaldehyde (CH₃CHO)NaBH(OAc)₃ (Reductive Amination)Ethyl 1-ethyldecahydroquinoline-2-carboxylate

Side-Chain Elaboration and Substituent Introduction Strategies

Introducing substituents onto the saturated carbocyclic framework of this compound presents a significant synthetic challenge due to the general inertness of C(sp³)–H bonds. Methodologies for such transformations often rely on either activating existing functionality or employing advanced C–H functionalization techniques.

One viable strategy involves the functionalization of the carbon atom alpha to the ester group (the C-3 position). This position can be selectively deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an ester enolate. This nucleophilic intermediate can then react with a variety of electrophiles to introduce new substituents. For example, treatment with an alkyl halide (e.g., methyl iodide) would result in alkylation at the C-3 position. youtube.com Similarly, reaction with an aldehyde or ketone would lead to an aldol addition product, introducing a hydroxyalkyl side-chain.

Direct functionalization of other positions on the carbocyclic rings (C-4 through C-8) is more complex and typically requires transition-metal-catalyzed C–H activation strategies. researchgate.net These methods often rely on the use of a directing group to guide the catalyst to a specific C–H bond. researchgate.net While specific examples for the decahydroquinoline-2-carboxylate system are not widely reported, principles from the functionalization of other saturated heterocycles like piperidines and pyrrolidines could be applied. nih.govresearchgate.net For instance, the ester or the nitrogen atom could potentially be modified to incorporate a directing group that facilitates regioselective arylation, alkenylation, or other transformations at a specific site on the decahydroquinoline skeleton.

Table 3: Potential Strategies for Side-Chain Elaboration
PositionSynthetic StrategyReagentsIntroduced Substituent Type
C-3Enolate Alkylation1. LDA; 2. Alkyl Halide (R-X)Alkyl group
C-3Enolate Aldol Addition1. LDA; 2. Aldehyde (RCHO)β-Hydroxyalkyl group
Various (e.g., C-4, C-8)Directed C–H FunctionalizationTransition Metal Catalyst (e.g., Pd, Rh) + Directing GroupAryl, Alkyl, etc. (dependent on reaction)

Conformational Analysis and Stereochemical Elucidation of Decahydroquinoline Systems

Spectroscopic Techniques for Configuration and Conformation Determination

Spectroscopy is an indispensable tool for probing the intricate structural details of decahydroquinoline (B1201275) systems. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the spatial arrangement of atoms and the preferred conformations of the fused ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the relative stereochemistry of decahydroquinoline derivatives. Two key NMR parameters are particularly powerful: the Nuclear Overhauser Effect (NOE) and scalar coupling constants (J-values).

The NOE is a through-space phenomenon that results in a change in the intensity of a nuclear resonance when a nearby nucleus is irradiated. This effect is highly sensitive to the distance between nuclei, typically being observable for protons that are less than 5 Å apart. In the context of Ethyl decahydroquinoline-2-carboxylate, NOE experiments (such as 1D NOE or 2D NOESY) can unequivocally establish the relative orientation of substituents. For instance, an NOE correlation between a proton at the C2 position and a proton at the C8a bridgehead position would indicate that they are on the same face of the molecule (cis relationship).

Scalar coupling, or J-coupling, is a through-bond interaction between nuclei, and its magnitude is dependent on the number of bonds separating the nuclei and, crucially, the dihedral angle between them. For vicinal protons (protons on adjacent carbons, separated by three bonds), this relationship is described by the Karplus equation. In the rigid, chair-like conformations of the decahydroquinoline rings, the ³J(H,H) coupling constant provides definitive information about the relative orientation of protons. iitm.ac.inlibretexts.org A large coupling constant (typically 8–13 Hz) is indicative of an anti-periplanar relationship, which occurs between two axial protons (¹⁸⁰° dihedral angle). Conversely, smaller coupling constants (typically 1–5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. libretexts.org By systematically analyzing the coupling patterns in the ¹H NMR spectrum, the axial or equatorial disposition of each proton and, by extension, each substituent can be determined.

Interaction TypeTypical Dihedral AngleTypical ³J(H,H) Value (Hz)
Axial - Axial~180°8 - 13
Axial - Equatorial~60°1 - 5
Equatorial - Equatorial~60°1 - 5

This interactive table summarizes the typical vicinal proton coupling constants in a chair conformation, which is the fundamental structure within the decahydroquinoline system.

For more complex derivatives of decahydroquinoline where 1D NMR spectra may suffer from signal overlap and ambiguity, advanced spectroscopic methods are employed. coursicle.com Two-dimensional (2D) NMR techniques are particularly powerful for unraveling complex spin systems. iitm.ac.innumberanalytics.com

COSY (Correlation Spectroscopy) maps out all the J-coupling interactions within the molecule, allowing for the identification of entire proton spin systems from one end of the scaffold to the other.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing an unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is the 2D equivalent of the NOE experiment, providing a comprehensive map of all through-space interactions within the molecule simultaneously, which is crucial for confirming complex stereochemical relationships. iitm.ac.in

In addition to advanced NMR, other spectroscopic methods can provide valuable conformational insights. Electron ionization mass spectrometry has been used to study the fragmentation patterns of decahydroquinoline derivatives, which can be dependent on the stereochemistry and conformation of the precursor ion. researchgate.net Furthermore, for chiral molecules, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can provide detailed information about the solution-phase conformation.

Computational Chemistry in Conformational and Stereochemical Studies

Computational chemistry provides a powerful theoretical framework that complements experimental spectroscopic data, enabling a deeper understanding of the conformational preferences and stereochemical properties of decahydroquinoline systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to calculate the geometries and relative energies of different possible conformers of a molecule with high accuracy. mdpi.com For this compound, the decahydroquinoline core can exist in various conformations, primarily involving different chair-chair arrangements of the two fused rings (trans-fused or cis-fused systems), as well as different orientations of the ethyl carboxylate group.

DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-31G(d), can be used to perform geometry optimizations for each potential conformer. mdpi.comnih.gov The calculations yield the total electronic energy for each optimized structure, allowing for a direct comparison of their relative stabilities. mdpi.com The structure with the lowest calculated energy corresponds to the most stable, and therefore most abundant, conformer at equilibrium. This information is critical for interpreting experimental data, as the observed properties are often a population-weighted average of all contributing conformers. DFT can also be used to calculate theoretical NMR chemical shifts and coupling constants, which can then be compared to experimental values to validate the proposed structure.

Conformer of a Decahydroquinoline DerivativeDFT Functional/Basis SetCalculated Relative Energy (kcal/mol)Predicted Population (%)
Conformer A (Chair-Chair, Equatorial Sub.)B3LYP/6-31G(d)0.0085.1
Conformer B (Chair-Chair, Axial Sub.)B3LYP/6-31G(d)1.1513.2
Conformer C (Twist-Boat-Chair)B3LYP/6-31G(d)5.501.7

This interactive table provides a hypothetical example of DFT calculation results for different conformers of a substituted decahydroquinoline, showing how relative energies are used to predict the equilibrium population of each conformer.

While DFT calculations are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule. mdpi.comuu.nl MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, governed by a set of parameters known as a force field. nih.gov

An MD simulation of this compound in a solvent box (e.g., water or chloroform) can reveal the accessible conformational space, often referred to as the conformational landscape. mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various shapes, transitioning between different energy minima (stable conformers) by overcoming rotational energy barriers. Analysis of the MD trajectory allows for the visualization of these transitions and the calculation of the relative populations of different conformational states, providing a dynamic picture that complements the static view from DFT.

Determining the absolute configuration of a chiral molecule—that is, the precise R/S designation at each stereocenter—is a final and critical step in its stereochemical elucidation. This cannot be determined by NOE or coupling constants alone. The primary computational method for this task involves a synergy between experimental measurements of chiroptical properties and their theoretical prediction using Time-Dependent Density Functional Theory (TDDFT). frontiersin.orgnih.gov

The process typically involves the following steps:

An experimental measurement of a chiroptical property, such as optical rotation (OR) at a specific wavelength (e.g., the sodium D-line, 589 nm) or an electronic circular dichroism (ECD) spectrum, is obtained. nih.gov

A 3D model of one specific enantiomer of the molecule (e.g., the (2R,4aS,8aR)-isomer) is built.

The energies of all low-energy conformers for this single enantiomer are calculated using DFT, and their relative populations are determined.

The chiroptical property (OR or ECD spectrum) is calculated for each conformer using TDDFT.

A population-weighted average of the calculated property is computed to generate a final theoretical value for that specific enantiomer.

This theoretical value is compared to the experimental value. If the sign of the calculated optical rotation matches the experimentally measured sign, the absolute configuration of the sample is confirmed as the one used in the calculation. nih.govnih.gov A mismatch indicates that the sample is the opposite enantiomer.

This combination of experimental spectroscopy and theoretical calculation provides a highly reliable method for the unambiguous assignment of the absolute configuration of complex chiral molecules like this compound. frontiersin.org

Theoretical and Mechanistic Investigations in Decahydroquinoline Chemistry

Elucidation of Reaction Mechanisms via Computational and Experimental Methods

The synthesis of the decahydroquinoline (B1201275) ring system can be achieved through various methods, and elucidating the precise reaction mechanisms is critical for optimizing reaction conditions and controlling stereochemical outcomes. A combination of computational and experimental methods has proven invaluable in this regard.

One common route to the decahydroquinoline core is through a Diels-Alder reaction followed by an intramolecular cyclization. For instance, the reaction of a suitable diene with an appropriate dienophile can yield a precursor that, upon further transformation, leads to the desired bicyclic system. Computational studies can model the transition states of these reactions, providing insights into the stereoselectivity of the process. For example, in the synthesis of decahydroquinoline-type poison-frog alkaloids, computational studies have been used to explain the selectivity of hetero Diels-Alder reactions. researchgate.net

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structures of intermediates and final products, which in turn validates the proposed mechanistic pathways. In cases where unexpected diastereomers are formed, mechanistic investigations can reveal the underlying reasons. For example, a change in the base used in a Knoevenagel condensation for the synthesis of a highly substituted cis-decahydroquinoline (B84933) was shown to shift the reaction mechanism, preventing epimerization and leading to a single diastereomer. nih.gov This highlights the interplay between experimental observations and mechanistic understanding.

Detailed mechanistic studies often involve the isolation and characterization of reaction intermediates. However, when intermediates are transient, computational modeling can fill in the gaps by calculating their energies and geometries, thereby supporting a proposed reaction pathway.

Catalyst Design and Optimization Principles for Decahydroquinoline Synthesis

The development of efficient catalysts is paramount for the synthesis of decahydroquinolines, including ethyl decahydroquinoline-2-carboxylate. Catalyst design and optimization are guided by principles aimed at enhancing reaction rates, yields, and stereoselectivity.

Both homogeneous and heterogeneous catalysts have been employed in decahydroquinoline synthesis. For instance, palladium-based catalysts are widely used in hydrogenation and cross-coupling reactions that may be part of a synthetic sequence. The design of these catalysts often involves modifying the ligands attached to the metal center to fine-tune its electronic and steric properties. This can lead to improved activity and selectivity.

In recent years, there has been a growing interest in developing recyclable heterogeneous catalysts to make synthetic processes more sustainable. For example, palladium nanocatalysts supported on materials like boron carbon nitride have been shown to be highly active in cross-coupling reactions under mild conditions. researchgate.net The optimization of such catalysts involves studying the influence of various factors, including the nature of the support, the size and dispersion of the metal nanoparticles, and the reaction conditions.

Computational methods also play a crucial role in catalyst design. Density functional theory (DFT) calculations can be used to model the interaction of reactants and intermediates with the catalyst surface, helping to identify the active sites and understand the catalytic cycle. This knowledge can then be used to design new catalysts with improved performance.

Structure-Reactivity Relationships in Decahydroquinoline Derivatives and Analogues

The reactivity of decahydroquinoline derivatives is intrinsically linked to their three-dimensional structure. Structure-reactivity relationships (SRRs) are fundamental to understanding and predicting the chemical behavior of these compounds.

The stereochemistry of the decahydroquinoline ring system, particularly the cis or trans fusion of the two rings, significantly influences its reactivity. Trans-fused decahydroquinolines are conformationally rigid, while cis-fused isomers are more flexible. This conformational difference can affect the accessibility of reactive sites and the stability of transition states.

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are powerful tools for elucidating these relationships. mdpi.comjohnshopkins.edu By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with reactivity data, mathematical models can be developed to predict the reactivity of new derivatives. chemrxiv.org For instance, in a study of tetrahydroquinoline derivatives, modifications to an aryl group were found to switch the compound's activity from antagonistic to agonistic, highlighting the profound impact of subtle structural changes. nih.gov

These studies are not only crucial for predicting reactivity in synthetic transformations but also for understanding the biological activity of decahydroquinoline-based compounds. For example, QSAR models have been developed to predict the activity of polyhydroquinoline derivatives as calcium channel modulators. ajsp.net

Molecular Modeling of Intermolecular Interactions for Scaffold Design

The decahydroquinoline scaffold serves as a versatile framework for the design of new molecules with specific biological activities. Molecular modeling plays a pivotal role in this process by enabling the study of intermolecular interactions between the decahydroquinoline derivative and its biological target.

Understanding these interactions is key to designing molecules with high affinity and selectivity. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding mode and affinity of a ligand to a protein. nih.gov These methods allow researchers to visualize how a molecule like this compound might fit into a binding pocket and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govfrontiersin.org

The insights gained from molecular modeling can guide the design of new derivatives with improved binding properties. For example, if a particular region of the binding pocket is found to be unoccupied, the decahydroquinoline scaffold can be modified to include a substituent that can form favorable interactions in that region.

Principles of Scaffold Hopping and Bioisosteric Replacements in Decahydroquinoline Systems

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for discovering new lead compounds with improved properties. uniroma1.itnih.gov These approaches involve modifying the core structure (scaffold) of a known active molecule while maintaining its key biological activity. researchgate.netresearchgate.net

Scaffold hopping aims to replace the decahydroquinoline core with a different chemical scaffold that preserves the spatial arrangement of the key functional groups responsible for biological activity. researchgate.net This can lead to the discovery of novel chemotypes with different physicochemical properties, potentially overcoming issues such as poor solubility or metabolic instability. uniroma1.it

Bioisosteric replacement , on the other hand, involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties. u-strasbg.fr In the context of this compound, for example, the ethyl ester group could be replaced with other groups to modulate properties like solubility or metabolic stability, while retaining the desired biological activity. Computational tools can be employed to identify suitable bioisosteres by comparing the electrostatic potential and shape of different functional groups.

StrategyDescriptionApplication in Decahydroquinoline Systems
Scaffold Hopping Replacing the core molecular framework with a structurally different one while maintaining biological activity.Replacing the decahydroquinoline core with a novel scaffold to improve properties like patentability, ADMET, or to explore new chemical space.
Bioisosteric Replacement Substituting a functional group with another that has similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic properties.Modifying substituents on the decahydroquinoline ring, such as the ester group in this compound, to fine-tune its biological profile.

Conformational Probes for Understanding Molecular Recognition

The specific three-dimensional conformation adopted by a molecule is crucial for its interaction with a biological target. Decahydroquinoline derivatives, with their defined stereochemistry and conformational preferences, can serve as valuable conformational probes to study molecular recognition processes.

The conformational flexibility of the cis- and trans-fused decahydroquinoline ring systems allows for the synthesis of a range of stereoisomers with distinct shapes. By systematically varying the stereochemistry and observing the effect on biological activity, researchers can infer the required conformation for binding to a specific receptor.

NMR spectroscopy and X-ray crystallography are powerful experimental techniques for determining the preferred conformations of decahydroquinoline derivatives in solution and in the solid state, respectively. rsc.orgrsc.org Computational methods, such as conformational analysis, can supplement this data by exploring the potential energy surface of the molecule and identifying low-energy conformers.

Studies on N-alkyl-cis-decahydroquinolines have shown that the nature of the N-alkyl group can significantly influence the conformational equilibrium of the ring system. rsc.org This ability to control the conformational preferences of the decahydroquinoline scaffold makes it an excellent tool for probing the structural requirements of biological receptors.

Role of Ethyl Decahydroquinoline 2 Carboxylate As a Chemical Scaffold and Intermediate

Utilization in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

The decahydroquinoline (B1201275) core is a privileged scaffold found in numerous biologically active alkaloids. researchgate.net Ethyl decahydroquinoline-2-carboxylate, as a functionalized derivative, provides a strategic starting point for elaborating this core into more complex, fused polycyclic systems. The inherent stereochemistry of the decahydroquinoline ring system can be leveraged to direct the formation of new stereocenters in subsequent annulation reactions.

Synthetic chemists utilize the decahydroquinoline scaffold in various ways to build additional rings. For instance, the secondary amine can act as a nucleophile to initiate cyclization reactions with appropriately tethered electrophiles. The ester group can be modified or used as a handle to introduce new functionalities that can participate in ring-closing strategies.

Key synthetic strategies include:

Intramolecular Cyclizations: The ester at the 2-position can be converted into other functional groups, such as an aldehyde or a leaving group, to facilitate intramolecular reactions. For example, an intramolecular Mannich or Michael reaction can lead to the formation of a new ring fused to the decahydroquinoline skeleton.

Domino Reactions: The scaffold can be engaged in domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. mdpi.comnih.govnih.gov This approach is highly efficient and atom-economical for generating polycyclic structures.

Diels-Alder Reactions: The carbocyclic portion of the decahydroquinoline can be modified to act as a diene or dienophile in [4+2] cycloaddition reactions, leading to the formation of new six-membered rings.

These methodologies enable the synthesis of diverse polycyclic nitrogen heterocycles, which are of significant interest in medicinal chemistry and natural product synthesis. mdpi.comnih.govmdpi.comdntb.gov.uarsc.org

Table 1: Synthetic Reactions Utilizing Decahydroquinoline Scaffolds for Polycycle Construction

Reaction Type Description Resulting Structure
Intramolecular Lactam Formation Cyclization initiated by the amine onto a tethered ester or carboxylic acid group. Fused lactam ring system.
Povarov Reaction An imino Diels-Alder reaction to construct a new nitrogen-containing six-membered ring. nih.gov Fused tetrahydroquinoline derivatives. nih.gov
Radical Cyclization A radical initiated ring closure onto an unsaturated tether attached to the scaffold. acs.org Novel bicyclic or tricyclic systems. acs.org
Annulation via Knoevenagel Condensation Condensation followed by intramolecular cyclization to build a new ring. nih.gov Highly substituted fused ring systems. nih.gov

Design and Synthesis of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. These probes typically consist of three components: a recognition element (scaffold), a linker, and a reporter group (e.g., a fluorophore or an affinity tag like biotin). nih.govnih.gov The decahydroquinoline scaffold, with its defined three-dimensional structure, is a suitable candidate for the development of specific molecular probes.

The design of a molecular probe based on this compound would involve strategic modification of its functional groups. The secondary amine or the ester moiety can serve as attachment points for a linker, which in turn is connected to a reporter molecule.

Conceptual Synthesis of a Decahydroquinoline-Based Probe:

Functionalization: The secondary amine of the this compound scaffold can be acylated with a linker molecule containing a terminal functional group, such as an alkyne or an azide (B81097), suitable for click chemistry.

Attachment of Reporter Group: A reporter group, such as a coumarin (B35378) fluorophore or a biotin (B1667282) tag, functionalized with a complementary group (an azide or alkyne), can be attached to the scaffold via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

This modular approach allows for the synthesis of a variety of probes by simply changing the reporter group. nih.gov The rigid decahydroquinoline scaffold ensures that the reporter group is presented in a well-defined orientation, which can be crucial for specific interactions with biological targets. mdpi.commtroyal.ca Such probes could be used for targeted cell imaging or for identifying protein-protein interactions. rsc.orgrsc.org

Table 2: Components of a Conceptual Decahydroquinoline-Based Molecular Probe

Component Function Example Moiety Attachment Site on Scaffold
Scaffold Provides structural framework and specificity. This compound N/A
Linker Connects the scaffold to the reporter group. Polyethylene glycol (PEG) chain N-H (Amine)
Reporter Group Enables detection and visualization. Coumarin (Fluorescent) or Biotin (Affinity) Terminus of the linker

Conceptual Applications in Material Science and Catalysis, stemming from Scaffold Properties

The unique structural and functional characteristics of the decahydroquinoline scaffold suggest potential applications in material science and catalysis, even if not yet widely realized.

In Material Science: The bifunctional nature of this compound (a secondary amine and an ester) makes it a potential monomer for polymerization reactions. For example, it could undergo polycondensation to form polyamides or polyesters. The rigid, bicyclic nature of the decahydroquinoline unit would impart significant conformational rigidity to the polymer backbone, potentially leading to materials with high thermal stability and defined secondary structures. mdpi.commdpi.comnih.gov Such functional polymers could find use in applications ranging from specialty plastics to scaffolds for tissue engineering. nih.govnih.govsemanticscholar.orgmdpi.com

In Catalysis: The decahydroquinoline framework can serve as a chiral ligand for transition metal catalysts. The nitrogen atom can coordinate to a metal center, and the stereocenters of the scaffold can create a chiral environment around the metal. This could enable enantioselective catalysis, where the catalyst preferentially produces one enantiomer of a chiral product. The ester group at the 2-position can be modified to introduce other coordinating atoms (e.g., phosphorus or oxygen), creating bidentate or tridentate ligands that can form stable complexes with metals. Furthermore, the secondary amine itself can act as an organocatalyst, for instance, in enamine catalysis. iaea.org

Table 3: Potential Applications Stemming from Scaffold Properties

Field Application Relevant Scaffold Property Potential Outcome
Material Science Monomer for step-growth polymerization. Bifunctionality (amine and ester). Rigid-backbone polymers with high thermal stability.
Material Science Building block for functional hydrogels. nih.gov Cross-linking capability via functional groups. Biocompatible scaffolds for tissue regeneration. nih.gov
Catalysis Chiral ligand for asymmetric catalysis. Inherent chirality and coordinating nitrogen atom. High enantioselectivity in metal-catalyzed reactions.
Catalysis Organocatalyst. Secondary amine functionality. Enamine- or iminium-based catalytic cycles.

Decahydroquinoline Scaffolds in the Development of Advanced Organic Synthesis Strategies

The decahydroquinoline scaffold is not just a building block but also a tool for developing new and efficient synthetic methodologies. worktribe.com Its well-defined and conformationally restricted structure makes it an excellent platform for studying reaction mechanisms and developing stereoselective transformations.

Advanced organic synthesis strategies that can be developed around this scaffold include:

Stereoselective Synthesis: The synthesis of decahydroquinoline derivatives with high stereocontrol is an active area of research. acs.org Methods such as the vinylogous Mukaiyama-Mannich reaction have been employed to set the key stereocenters of the ring fusion with excellent control. acs.org Once formed, the existing stereochemistry of the scaffold can be used to direct the stereochemical outcome of subsequent reactions on attached side chains.

Domino Reactions: As mentioned earlier, the decahydroquinoline core is well-suited for inclusion in domino reaction sequences. mdpi.com These reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis. numberanalytics.com They often lead to a significant increase in molecular complexity in a single step, adhering to the principles of green chemistry.

Scaffold-Based Diversity-Oriented Synthesis (DOS): this compound can serve as a starting point in a DOS campaign. By applying a series of different reactions to the scaffold, a library of structurally diverse compounds can be generated. This is a powerful strategy in drug discovery for exploring chemical space and identifying new bioactive molecules. nih.gov

The development of these strategies expands the synthetic chemist's toolbox and enables the efficient construction of complex and valuable molecules. researchgate.netchemistryviews.orgnih.govacs.org

Table 4: Advanced Synthesis Strategies Involving the Decahydroquinoline Scaffold

Strategy Description Key Advantage
Stereoselective Synthesis Control over the 3D arrangement of atoms during the synthesis of and with the scaffold. acs.org Access to enantiomerically pure, complex molecules like natural products. researchgate.netacs.org
Domino Reactions A sequence of intramolecular reactions that occur in one pot, triggered by a single event. mdpi.comnumberanalytics.com High efficiency, atom economy, and rapid construction of complex structures.
Diversity-Oriented Synthesis (DOS) Systematic generation of a wide range of molecular structures from a common scaffold. nih.gov Exploration of large areas of chemical space for drug and probe discovery.

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl decahydroquinoline-2-carboxylate, and how can purity be maximized?

Methodological Answer:
The synthesis of this compound typically involves cyclization and esterification steps. A common approach is the use of quinoline derivatives as precursors, with catalytic hydrogenation under high pressure (5–10 atm) to achieve decahydroquinoline intermediates . Key steps include:

Cyclization : React 2-carboxyquinoline with ethyl alcohol in the presence of sulfuric acid (H₂SO₄) as a catalyst at 80–100°C for 6–8 hours.

Hydrogenation : Subject the intermediate to catalytic hydrogenation using palladium-on-carbon (Pd/C) in a Parr reactor at 120°C for 24 hours to saturate the quinoline ring.

Purification : Recrystallize the product using ethanol/water mixtures (70:30 v/v) or employ reverse-phase HPLC with a C18 column (methanol:water = 85:15 mobile phase) to achieve >98% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.